N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative characterized by a 1,3-benzodioxole core linked to a sulfamoyl ethyl group substituted with a 2-methylcyclohexyl moiety. The benzodioxole scaffold is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWPTLWZZXQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and the introduction of the sulfamoyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The sulfamoyl group is known for its potential in drug design, particularly in the development of inhibitors for various enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Substituted Analogs
- N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1003188, CAS 899968-00-4): This compound replaces the 2-methylcyclohexyl group with a butyl(methyl)amine substituent. However, the lack of a bulky cyclohexyl moiety may diminish selectivity for lipophilic binding pockets .
N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1003232, CAS 899740-00-2):
Substitution with butyl(ethyl)sulfamoyl introduces branched alkyl chains, which may enhance solubility in polar solvents. Comparative studies of such analogs could reveal trends in pharmacokinetic properties based on sulfonamide branching .
Benzodioxole Carboxamides with Aromatic Substitutions
- N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide (CAS 88147-33-5): The trifluoromethylphenyl group replaces the sulfamoylethyl sidechain, significantly altering electronic properties. This compound’s IR and MS data (e.g., IR peak at 1603 cm⁻¹ for C=O stretching) suggest strong hydrogen-bonding capacity, a feature shared with sulfamoyl-containing analogs .
- Methylenedioxy-U-47700 (N-[2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide): A structural analog of the opioid U-47700, this compound features a dimethylamino-cyclohexyl group. The tertiary amine and benzodioxole core may confer µ-opioid receptor affinity, highlighting how carboxamide substituents dictate pharmacological profiles. Unlike the target compound, this analog’s dimethylamino group introduces basicity, influencing blood-brain barrier penetration .
Heterocyclic Hybrids
- N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bb): This thiazole-containing derivative demonstrates the integration of benzodioxole carboxamide with a nitroanilino-thiazole scaffold. The nitro group (-NO₂) enhances redox activity, which may be relevant in prodrug design. Its synthesis via Hantzsch cyclization (76% yield) contrasts with the target compound’s likely multi-step synthesis, emphasizing trade-offs between complexity and yield .
Tulmimetostat (C28H36ClN3O5S):
A clinical-stage BET inhibitor, tulmimetostat shares the benzodioxole carboxamide core but incorporates a chlorinated pyridine and methoxyazetidine substituent. Its structural complexity underscores the versatility of the benzodioxole scaffold in targeting epigenetic regulators .
Research Findings and Implications
- Sulfamoyl Group Impact : Sulfamoyl-substituted analogs (e.g., CM1003188) exhibit tunable solubility and steric profiles, with branched chains favoring polar interactions. The target compound’s 2-methylcyclohexyl group may confer superior selectivity for hydrophobic targets compared to linear alkyl analogs .
- Pharmacological Diversity: Structural variations, such as the trifluoromethyl group in CAS 88147-33-5 or the dimethylamino group in Methylenedioxy-U-47700, demonstrate how minor modifications drastically alter biological targets (e.g., enzymes vs. opioid receptors) .
- Synthetic Accessibility : Thiazole hybrids like compound 5bb achieve moderate yields (75–76%) via Hantzsch cyclization, suggesting that the target compound’s synthesis could benefit from similar catalyst-free methodologies .
Biological Activity
N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole core, which is known for various biological activities. Its structural components include a sulfamoyl group and a carboxamide moiety, contributing to its pharmacological profile.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzodioxole derivatives. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In one study, derivatives exhibited IC50 values ranging from 0.725 µM to 1.3 µM against COX1 and COX2 enzymes, demonstrating significant anti-inflammatory potential .
| Compound | COX1 IC50 (µM) | COX2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 4f | 0.725 | - | - |
| 3b | 1.12 | 1.3 | 0.862 |
| 4d | - | - | 1.809 |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated in cancer cell lines such as HeLa. The compound showed cytotoxicity at concentrations ranging from 0.219 mM to 1.79 mM, indicating its potential as an anticancer agent .
| Compound | CC50 (mM) |
|---|---|
| 3e | 0.219 |
| Other | 0.5-1.79 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammatory pathways and cancer cell proliferation. The presence of the sulfamoyl group may enhance its interaction with target proteins, leading to altered signaling pathways involved in inflammation and tumor growth.
Case Studies
Several studies have documented the effects of benzodioxole derivatives on various biological systems:
- Anti-cancer Studies : A study demonstrated that benzodioxole derivatives exhibited significant cytotoxicity against HeLa cells with IC50 values considerably lower than their effective doses against COX enzymes .
- Inflammatory Models : In animal models of inflammation, compounds similar to this compound showed reduced edema and pain response compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-{2-[(2-methylcyclohexyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide and its intermediates?
- Methodology : Multi-step synthesis typically involves:
- Sulfamoyl group introduction : Reacting 2-methylcyclohexylamine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Amide coupling : Use carbodiimide-based reagents (EDC/HOBt) to conjugate the sulfamoyl ethyl moiety to the benzodioxole-carboxylic acid scaffold .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. How can structural characterization be rigorously performed for this compound?
- Analytical Workflow :
- NMR : Confirm regiochemistry of the sulfamoyl and benzodioxole groups (e.g., H-NMR: δ 1.2–1.8 ppm for cyclohexyl protons; δ 6.0–6.5 ppm for benzodioxole protons) .
- HRMS : Validate molecular weight (e.g., [M+H] calculated for CHNOS: 431.1542) .
- X-ray crystallography : Resolve stereochemistry of the 2-methylcyclohexyl group if crystalline derivatives are obtainable .
Q. What in vitro assays are suitable for preliminary biological screening?
- Recommended Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or opioid receptors) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Controls : Include reference inhibitors (e.g., imatinib for kinases) and vehicle (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Strategies :
- Functional group modulation : Replace the 2-methylcyclohexyl group with other alicyclic amines (e.g., adamantyl, piperidinyl) to assess steric/electronic effects .
- Scaffold hopping : Substitute benzodioxole with indole or quinazolinone moieties to evaluate core flexibility .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., COX-2, TRPV1) .
- Data Analysis : Correlate IC values with computed descriptors (e.g., LogP, polar surface area) using QSAR models .
Q. How to resolve contradictions in reported biological activity across studies?
- Case Example : Discrepancies in anticancer efficacy may arise from:
- Assay conditions : Varying serum concentrations or incubation times .
- Metabolic stability : Differences in hepatic microsomal stability (e.g., CYP3A4-mediated oxidation) .
- Resolution :
- Standardize protocols : Follow NIH/NCATS guidelines for dose-response curves and assay replicates .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in cell lysates .
Q. What strategies enhance the compound’s metabolic stability and bioavailability?
- Approaches :
- Prodrug design : Mask polar groups (e.g., sulfamoyl) with ester or carbamate linkers for improved membrane permeability .
- Cyclodextrin complexation : Enhance aqueous solubility via host-guest interactions .
- CYP inhibition screening : Test against CYP isoforms (3A4, 2D6) to mitigate rapid clearance .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Key Adjustments :
- Catalyst screening : Evaluate Pd(OAc) or CuI for Suzuki-Miyaura coupling of aryl halides .
- Solvent optimization : Replace THF with DMF for higher solubility of intermediates .
- Flow chemistry : Implement continuous flow reactors to reduce side reactions (e.g., epimerization) .
Q. What computational tools are effective for predicting off-target interactions?
- Tools :
- SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands .
- Molecular dynamics (GROMACS) : Simulate binding stability in lipid bilayers for membrane-bound targets .
- Validation : Cross-check with kinome-wide profiling (e.g., DiscoverX KINOMEscan) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
